![molecular formula C12H6BrCl2N3 B577694 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine CAS No. 1334411-79-8](/img/structure/B577694.png)

4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

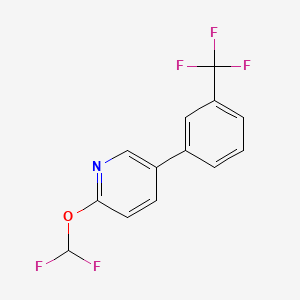

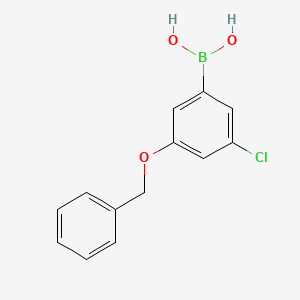

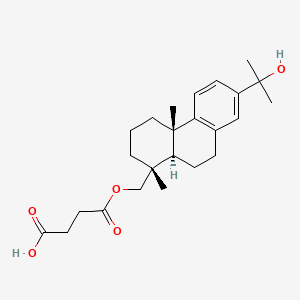

Molecular Structure Analysis

The molecular structure of “4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine” is not explicitly mentioned in the available resources .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nucleophilic aromatic substitution (SNAr) reactions . Suzuki–Miyaura coupling is another common reaction involving organoboron compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine” are not explicitly mentioned in the available resources .Scientific Research Applications

Crystal Structure Analysis

The compound has been used in the study of crystal structures. The molecular structure of the compound was determined using X-ray crystallography . This application is crucial in understanding the physical and chemical properties of the compound, which can further guide its usage in various fields .

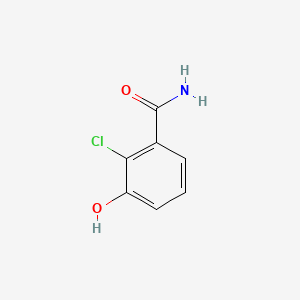

Infrared Spectroscopy

The compound can be studied using infrared (IR) spectroscopy, a common spectroscopic technique used for characterizing compound and solvent interactions . This application is essential in both qualitative and quantitative analysis of the compound .

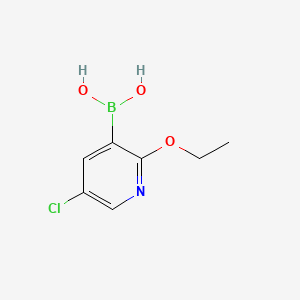

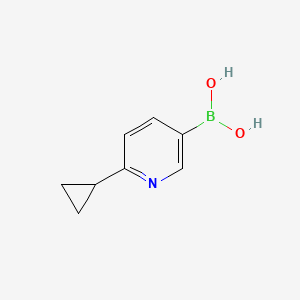

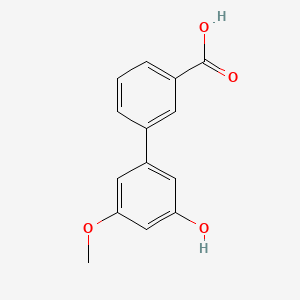

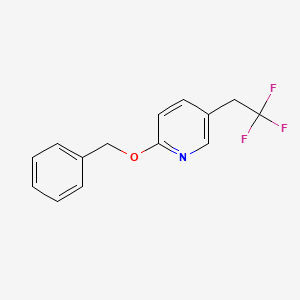

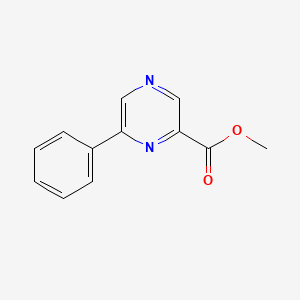

Cross Coupling Reactions

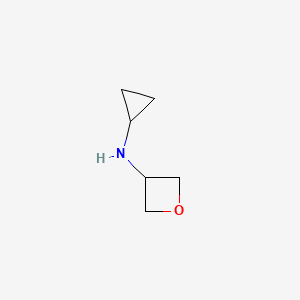

The compound can serve as a building block in the formation of C−N bond by various cross coupling reactions . This application is particularly important in the synthesis of complex organic compounds .

Solvent Effect Studies

The compound can be used to study the effect of solvents on IR spectra . Understanding the solvent effect is crucial in predicting the behavior of the compound in different solvents, which can guide its use in various chemical reactions .

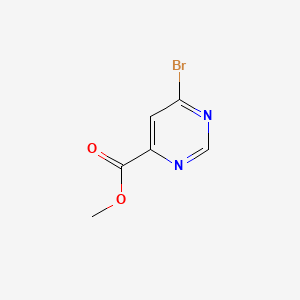

Synthesis of Derivatives

The compound can be used in the synthesis of its derivatives . These derivatives have various applications in the field of pharmaceutical chemistry and in the chemical industry in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry .

Clean Technology Applications

Although the mechanism is still not well understood, the compound has potential applications in clean technology . This involves promoting homogeneous and rapid heat transfer through the reaction mixture, leading to higher reaction rates, short-term polymerization processes, and high yields .

Mechanism of Action

Mode of Action

It is known that similar compounds participate in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of a new carbon-carbon bond through the interaction of an organoboron compound with a halide or pseudohalide .

Biochemical Pathways

Similar compounds are known to participate in suzuki–miyaura cross-coupling reactions, which are widely used in organic synthesis .

Result of Action

Similar compounds have been reported to have various biological and pharmacological activities .

Action Environment

It is known that the success of suzuki–miyaura cross-coupling reactions, which similar compounds participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrCl2N3/c13-11-10-8(4-5-16-11)17-12(18-10)9-6(14)2-1-3-7(9)15/h1-5H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTMYYSIMBNURF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=CN=C3Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrCl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30855984 |

Source

|

| Record name | 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine | |

CAS RN |

1334411-79-8 |

Source

|

| Record name | 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30855984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B577617.png)

![2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B577621.png)

![[3,3'-Bipyridin]-4-amine](/img/structure/B577632.png)